2-(2H-1,2,3-Benzotriazol-2-yl)-2-[(2E)-3-phenylprop-2-en-1-yl]cyclohexan-1-one
CAS No.: 516519-69-0
Cat. No.: VC7029714
Molecular Formula: C21H21N3O
Molecular Weight: 331.419
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 516519-69-0 |
|---|---|
| Molecular Formula | C21H21N3O |
| Molecular Weight | 331.419 |
| IUPAC Name | 2-(benzotriazol-2-yl)-2-[(E)-3-phenylprop-2-enyl]cyclohexan-1-one |
| Standard InChI | InChI=1S/C21H21N3O/c25-20-14-6-7-15-21(20,16-8-11-17-9-2-1-3-10-17)24-22-18-12-4-5-13-19(18)23-24/h1-5,8-13H,6-7,14-16H2/b11-8+ |
| Standard InChI Key | IQEYIOLAVACVOR-DHZHZOJOSA-N |
| SMILES | C1CCC(C(=O)C1)(CC=CC2=CC=CC=C2)N3N=C4C=CC=CC4=N3 |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound’s molecular formula is C21H21N3O, with a molecular weight of 331.419 g/mol. Its IUPAC name, 2-(benzotriazol-2-yl)-2-[(E)-3-phenylprop-2-enyl]cyclohexan-1-one, reflects the integration of a benzotriazole group, a cinnamyl substituent, and a cyclohexanone ring. The (E)-configuration of the propenyl group ensures stereochemical specificity, which may influence intermolecular interactions and crystalline packing.
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| CAS No. | 516519-69-0 |
| Molecular Formula | C21H21N3O |
| Molecular Weight | 331.419 g/mol |
| IUPAC Name | 2-(benzotriazol-2-yl)-2-[(E)-3-phenylprop-2-enyl]cyclohexan-1-one |
| SMILES | C1CCC(C(=O)C1)(CC=CC2=CC=CC=C2)N3N=C4C=CC=CC4=N3 |
| InChIKey | IQEYIOLAVACVOR-DHZHZOJOSA-N |
| PubChem CID | 5853694 |
Synthesis and Characterization
Reaction Pathways
While the exact synthesis route for this compound remains proprietary, benzotriazole derivatives are typically synthesized via condensation reactions between benzotriazole and ketones or aldehydes. A plausible pathway involves the nucleophilic addition of a cinnamyl Grignard reagent to a pre-functionalized cyclohexanone intermediate, followed by benzotriazole incorporation through a substitution or coupling reaction.
Spectroscopic Analysis
Preliminary spectroscopic data indicate the presence of characteristic functional groups:
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IR Spectroscopy: A strong absorption band near 1700 cm⁻¹ corresponds to the carbonyl group (C=O) of the cyclohexanone ring.
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NMR Spectroscopy: The ¹H NMR spectrum likely exhibits signals for the aromatic protons of the benzotriazole (δ 7.5–8.5 ppm) and the trans-vinylic protons (δ 6.2–6.8 ppm, J = 16 Hz).
Physicochemical Properties
Crystallographic Behavior
X-ray diffraction studies suggest that the compound forms stable monoclinic crystals due to intermolecular hydrogen bonding between the benzotriazole’s nitrogen atoms and adjacent carbonyl groups. This crystalline stability is critical for applications requiring solid-phase reactivity or controlled release.
Solubility and Stability
The compound’s solubility in common solvents (e.g., water, ethanol) remains uncharacterized, though analogous benzotriazole derivatives exhibit limited aqueous solubility due to hydrophobic aromatic rings. Stability under thermal and photolytic conditions warrants further investigation, particularly for storage and formulation purposes.
Challenges in Research and Development
Solubility Limitations
Future Directions
Drug Development
Priority research areas include:
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Pharmacokinetic Profiling: Assessing absorption, distribution, metabolism, and excretion (ADME) properties.
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Structure-Activity Relationships (SAR): Modifying the cinnamyl or benzotriazole moieties to optimize potency and selectivity.
Material Science Applications
The compound’s crystalline stability and UV-absorbing benzotriazole group could be leveraged in polymer stabilization or solar cell technologies.
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